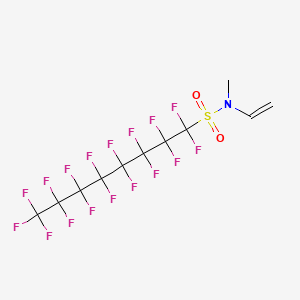

1-Octanesulfonamide, N-ethenyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-methyl-

Description

The compound 1-Octanesulfonamide, N-ethenyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-methyl- (hereafter referred to as the "target compound") is a perfluorinated sulfonamide derivative characterized by a fully fluorinated octyl chain (heptadecafluoro substitution) and dual substituents on the nitrogen atom: a methyl group (-CH₃) and an ethenyl group (-CH₂CH₂).

- Molecular Structure: The perfluorinated octyl chain (C₈F₁₇) confers high thermal and chemical stability, while the sulfonamide group (-SO₂NH-) enables functionalization. The presence of both methyl and ethenyl groups on nitrogen may influence reactivity and solubility .

- Applications: Perfluorinated sulfonamides are typically used in synthesizing fluorosurfactants, coatings, and specialty polymers.

Properties

IUPAC Name |

N-ethenyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-methyloctane-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F17NO2S/c1-3-29(2)32(30,31)11(27,28)9(22,23)7(18,19)5(14,15)4(12,13)6(16,17)8(20,21)10(24,25)26/h3H,1H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWCABHKPIJKFGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C=C)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70236733 | |

| Record name | N-Ethenyl-heptadecafluoro-N-methyl-1-octanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70236733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

539.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87988-66-7 | |

| Record name | AI 3-10717 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087988667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethenyl-heptadecafluoro-N-methyl-1-octanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70236733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-Octanesulfonamide, N-ethenyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-methyl- is a perfluorinated compound that has garnered attention due to its potential biological activities and environmental impact. This compound is part of a larger class of substances known as perfluoroalkyl substances (PFAS), which are characterized by their carbon-fluorine bonds that confer unique chemical properties.

Chemical Structure and Properties

- Chemical Formula : C9H4F17NO2S

- Molecular Weight : 500.13 g/mol

- CAS Number : 1763-23-1

The molecular structure includes a sulfonamide group and a long-chain perfluorinated alkyl group. This combination contributes to its hydrophobic and lipophobic characteristics.

Toxicological Profile

Research indicates that compounds similar to 1-Octanesulfonamide exhibit various toxicological effects. Notably:

- Carcinogenic Potential : Studies have shown an increased incidence of tumors in animal models exposed to related compounds like PFOS (Perfluorooctane sulfonate), suggesting potential carcinogenic effects at high doses . Specifically:

The biological activity of perfluorinated compounds often involves:

- Bioaccumulation : These compounds can accumulate in biological tissues due to their resistance to degradation. For instance:

- Endocrine Disruption : There is evidence suggesting that PFAS can interfere with hormonal functions by binding to hormone receptors .

Case Studies

Several studies have investigated the biological effects of PFAS on various organisms:

- Animal Studies :

- Human Health Studies :

Environmental Impact

The environmental persistence of 1-Octanesulfonamide and its relatives raises concerns about their long-term ecological effects. These compounds are resistant to typical environmental degradation processes and can migrate through soil and water systems.

Data Table: Toxicological Effects of Related Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- Substituent Effects :

- Environmental Persistence : All PFOS derivatives exhibit environmental persistence due to strong C-F bonds. However, smaller substituents (e.g., methyl) may slightly increase biodegradability compared to larger alkyl chains .

Research Findings and Data Gaps

Environmental and Health Data

- Toxicity: Limited data exist for the target compound, but PFOS derivatives generally show hepatotoxicity and endocrine disruption. Methyl and ethenyl groups may alter metabolic pathways compared to ethyl or butyl chains .

- Degradation: No studies specifically address the target compound, but perfluoroalkyl sulfonamides typically degrade to PFOS, a persistent organic pollutant .

Q & A

Q. What are the environmental degradation pathways of this compound, and how can its persistence be mitigated?

- Methodological Answer : Advanced oxidation processes (AOPs), such as UV/persulfate, degrade perfluorinated sulfonamides via radical cleavage of C–F bonds. LC-MS/MS analysis identifies intermediates like perfluorooctanoic acid (PFOA) and shorter-chain sulfonamides . Computational models (e.g., DFT) predict bond dissociation energies to prioritize lab-scale degradation experiments .

Q. How does this compound interact with biological membranes or proteins in vitro?

- Methodological Answer : Use fluorescence anisotropy to measure membrane disruption in lipid bilayers. For protein interactions, surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities. Studies on similar N-alkyl derivatives show strong binding to serum albumin (K ~10 M) via hydrophobic interactions .

Q. What computational approaches are suitable for modeling its interactions with environmental or biological targets?

- Methodological Answer : Molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) model adsorption on soil organic matter or lipid bilayers. Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. QSAR models correlate substituent effects (e.g., N-ethenyl vs. N-methyl) with bioaccumulation potential .

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

- Methodological Answer : Discrepancies in cytotoxicity (e.g., IC values) may stem from assay conditions (e.g., serum content affecting bioavailability). Standardize protocols using OECD guidelines (e.g., TG 455 for fluorinated surfactants). Cross-validate with omics approaches (e.g., transcriptomics) to identify consistent biomarkers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.